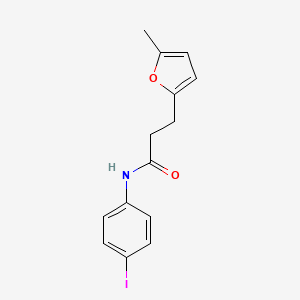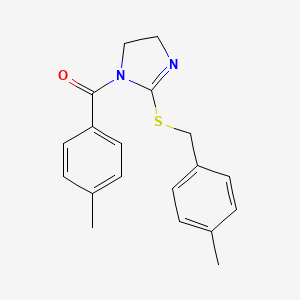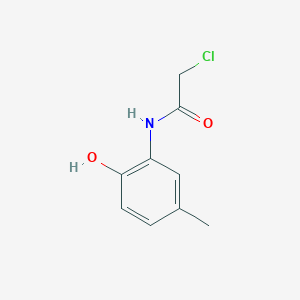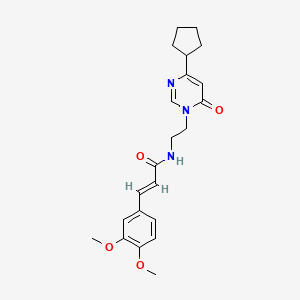
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione, also known as BOPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BOPP belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
作用机制
The mechanism of action of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer progression. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of several other enzymes and signaling pathways that are involved in cancer progression, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the modulation of specific signaling pathways that are involved in cancer progression. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione for lab experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer progression and for developing new cancer therapies. However, this compound also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione and its potential therapeutic applications. One direction is to further explore the mechanism of action of this compound and to identify specific molecular targets that are involved in its anticancer activity. Another direction is to develop new formulations of this compound that improve its solubility and bioavailability. Finally, future studies should investigate the potential of this compound in combination with other anticancer agents to enhance its therapeutic efficacy.
合成方法
The synthesis of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione involves the reaction between 3-benzyl-4-hydroxyquinazoline-2(1H)-one and 1-(2-phenylethyl)piperazine-2,6-dione in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as tetrahydrofuran or dimethyl sulfoxide, and the product is obtained after purification by column chromatography.
科学研究应用
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce apoptosis or programmed cell death in cancer cells, which is a desirable outcome in cancer therapy. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in cancer progression.
属性
IUPAC Name |
4-(3-benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c32-24-18-29(19-25(33)30(24)16-15-20-9-3-1-4-10-20)27-28-23-14-8-7-13-22(23)26(34)31(27)17-21-11-5-2-6-12-21/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJJOJRXIWFVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1C2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)
![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)


![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)


![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)
![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)
![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)

